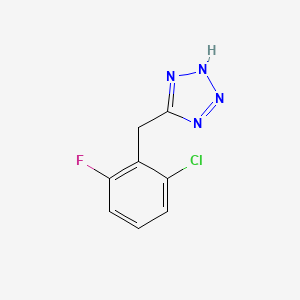

5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole

Description

Overview of Tetrazole Chemistry in Advanced Materials and Synthetic Methodologies

In the realm of advanced materials, the high nitrogen content and thermal stability of tetrazoles make them valuable as energetic materials, such as in propellants and explosives. rsc.org They are also utilized as ligands in coordination chemistry. rsc.org The synthesis of tetrazoles has evolved significantly from early methods that required harsh conditions. Modern synthetic routes are more efficient and versatile.

Common synthetic strategies for 5-substituted-1H-tetrazoles often involve the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov This method has been refined through the use of various catalysts to improve yields and reaction conditions. Other synthetic approaches include multicomponent reactions, which offer a convergent and efficient pathway to complex tetrazole derivatives. nih.gov

Rationale for Investigating Halogenated Benzyl (B1604629) Tetrazole Derivatives

The introduction of halogen atoms, such as chlorine and fluorine, into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a compound. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

In the context of benzyl tetrazole derivatives, the presence of halogen substituents on the benzyl ring can significantly impact the compound's physicochemical properties. For instance, fluorine substitution can alter the acidity of the tetrazole ring and improve metabolic stability by blocking sites susceptible to oxidative metabolism. The combination of both chlorine and fluorine on the benzyl ring, as seen in 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole, presents a unique electronic and steric profile that is of interest for developing new chemical entities with specific properties.

Scope and Academic Relevance of this compound Research

While extensive research has been conducted on a wide array of substituted tetrazoles, detailed studies focusing specifically on this compound are not widely available in peer-reviewed literature. However, its chemical structure suggests its relevance as a potential intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents or functional materials.

The academic interest in this compound would likely stem from its potential as a building block. The tetrazole moiety can act as a bioisostere for a carboxylic acid group, a common functional group in many biologically active molecules. nih.gov The 2-chloro-6-fluorobenzyl group provides a specific structural motif that can be explored for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆ClFN₄ |

| Molecular Weight | 212.62 g/mol |

| IUPAC Name | 5-((2-chloro-6-fluorophenyl)methyl)-2H-tetrazole |

The synthesis of this compound would likely proceed through the reaction of 2-(2-chloro-6-fluorophenyl)acetonitrile with an azide source, a common method for the formation of 5-substituted tetrazoles. nih.gov The precursor, 2-(2-chloro-6-fluorophenyl)acetonitrile, is a known compound.

Table 2: Potential Synthetic Precursors for this compound

| Precursor Name | Chemical Formula | CAS Number |

| 2-(2-chloro-6-fluorophenyl)acetonitrile | C₈H₅ClFN | 75279-55-9 |

Further research into this specific compound would be necessary to fully elucidate its properties and potential applications. This could include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and purity, as well as investigations into its crystal structure and potential biological activities.

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN4/c9-6-2-1-3-7(10)5(6)4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDYLDZZRANLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC2=NNN=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625646 | |

| Record name | 5-[(2-Chloro-6-fluorophenyl)methyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874607-03-1 | |

| Record name | 5-[(2-Chloro-6-fluorophenyl)methyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Chloro 6 Fluorobenzyl 2h Tetrazole

Strategies for Tetrazole Ring Formation

The formation of the tetrazole ring is predominantly achieved through reactions that assemble the five-membered, nitrogen-rich heterocycle. While one method stands out for its ubiquity, several alternative pathways provide access to diverse tetrazole structures.

The most common and proficient route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) reagent, typically sodium azide or trimethylsilyl (B98337) azide. researchgate.netnih.govacs.org This reaction, first reported by Hantzsch and Vagt, involves the formal addition of a three-atom azide component to a two-atom nitrile component to form the tetrazole ring. nih.gov For the synthesis of 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole, the corresponding nitrile precursor, 2-(2-chloro-6-fluorobenzyl)acetonitrile, would react with an azide source.

The reaction's efficiency is often influenced by the electronic properties of the nitrile. nih.gov Nitriles substituted with electron-withdrawing groups tend to react more smoothly as this lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov To circumvent challenges with less reactive nitriles or harsh reaction conditions, which can include high temperatures and the use of potentially hazardous hydrazoic acid, various catalysts and alternative azide sources have been developed. beilstein-journals.orgacs.org One approach involves the in situ generation of the nitrile from corresponding aldehydes or primary alcohols, which then undergo the cycloaddition without isolation. organic-chemistry.org

While the nitrile-azide cycloaddition is prevalent, several alternative methodologies for constructing the tetrazole ring have been established, offering different pathways that can be advantageous for specific substrates. These methods often involve different starting materials and ring-closing strategies.

One notable alternative involves the use of aryldiazonium salts. A regioselective [3+2] cycloaddition reaction between arenediazonium salts and trimethylsilyldiazomethane (B103560) has been reported for the synthesis of 2-aryl-2H-tetrazoles. nih.gov Another approach utilizes a cyclization reaction between an aryldiazonium salt and formamidine (B1211174) in the presence of iodide. nih.gov Furthermore, the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure with an iodine/potassium iodide system under basic conditions, provides 2,5-disubstituted tetrazoles. organic-chemistry.org

Syntheses starting from amides have also been developed. These methods typically involve the conversion of an amide to an imidoyl chloride intermediate using a chlorinating agent, which is then treated with an azide source to yield the 1,5-disubstituted tetrazole. sci-hub.se Additionally, amidines and guanidines can be transformed into tetrazole derivatives using the diazotizing reagent FSO₂N₃ under mild, aqueous conditions. organic-chemistry.org These alternative routes expand the scope of tetrazole synthesis beyond nitrile-based precursors.

Catalytic Approaches in the Synthesis of Halogenated Benzyl (B1604629) Tetrazoles

To improve reaction rates, yields, and conditions (e.g., lower temperatures, greener solvents), catalytic systems have been extensively explored in tetrazole synthesis. acs.org These approaches are broadly categorized into heterogeneous, homogeneous, and metal-free systems, each offering distinct advantages for the synthesis of compounds like halogenated benzyl tetrazoles.

Heterogeneous catalysts are prized for their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. nih.gov Nanocatalysts, in particular, have shown high efficacy due to their large surface-area-to-volume ratio. amerigoscientific.com

Zinc oxide (ZnO) nanoparticles have been employed as efficient, recyclable heterogeneous acid catalysts for the [3+2] cycloaddition, yielding high product yields at elevated temperatures. amerigoscientific.com Magnetic nanoparticles, such as those based on iron(III) oxide (Fe₃O₄), offer a powerful method for catalyst recovery using an external magnet. nih.gov Various functionalized magnetic nanocatalysts have been designed, including:

Fe₃O₄-adenine-Zn: A zinc(II)-adenine complex supported on Fe₃O₄, which effectively catalyzes the synthesis of 5-substituted tetrazoles in polyethylene (B3416737) glycol (PEG). nih.gov

Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II): A Schiff base-coordinated Copper(II) complex anchored to silica-coated magnetic nanoparticles, demonstrating high efficiency in aqueous media. researchgate.net

Fe₃O₄@l-lysine-Pd(0): A palladium(0) catalyst supported on L-lysine-functionalized magnetic nanoparticles, used for synthesizing a diverse library of 5-substituted-1H-tetrazoles. nih.gov

These solid-supported systems often eliminate the need for toxic solvents and allow for multiple catalyst reuse cycles without significant loss of activity. nih.govamerigoscientific.com

| Catalyst | Key Features | Reaction Conditions | Typical Yields | Reference |

|---|---|---|---|---|

| Nanocrystalline ZnO | Recyclable Lewis acid catalyst | 120–130 °C, solvent-free | 69–82% | amerigoscientific.com |

| Fe₃O₄-adenine-Zn | Magnetic, reusable | PEG, 120 °C | Excellent (e.g., 96%) | nih.gov |

| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Magnetic, water-tolerant | Aqueous medium, mild temperature | High (up to 97%) | researchgate.net |

| Fe₃O₄@l-lysine-Pd(0) | Magnetic, versatile for diverse substrates | EtOH, 80 °C | Excellent | nih.gov |

Homogeneous catalysts operate in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. acs.org However, their separation from the product can be more challenging than with heterogeneous systems. thieme-connect.com

Cobalt(II) complexes have been successfully used to catalyze the [3+2] cycloaddition of azides to organic nitriles. acs.orgresearchgate.net A complex with a tetradentate N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligand showed excellent activity, providing near-quantitative yields under mild conditions. acs.org Mechanistic studies identified a cobalt(II)-diazido intermediate as a key species in the catalytic cycle. acs.orgresearchgate.net

Copper(II) complexes have also been shown to be effective. jchr.org A system utilizing a copper(II) catalyst with a tetradentate ligand was developed for a green synthesis of 5-substituted 1H-tetrazoles, focusing on high yields and improved safety. jchr.org Another copper-based system, [Cu(OH)(TMEDA)]₂Cl₂, has been used for the mild and highly regioselective N2-arylation of 5-substituted tetrazoles with arylboronic acids. organic-chemistry.org

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Cobalt(II) complex with tetradentate ligand | [3+2] Cycloaddition | First homogeneous Co catalyst for this reaction, mild conditions, near-quantitative yields. | acs.org |

| Copper(II) complex with tetradentate ligand | [3+2] Cycloaddition | Green synthesis approach, high efficiency. | jchr.org |

| [Cu(OH)(TMEDA)]₂Cl₂ | N2-arylation of tetrazoles | Mild, highly regioselective. | organic-chemistry.org |

Growing interest in sustainable chemistry has driven the development of metal-free and organocatalytic methods for tetrazole synthesis. thieme-connect.com These approaches avoid the cost and potential toxicity associated with residual metals in the final product.

A transition-metal-free direct alkylation of aryl tetrazoles has been achieved using tetra-n-butylammonium iodide (n-Bu₄NI) as a catalyst and t-BuOOH as an oxidant. nih.gov It has also been demonstrated that 1H-tetrazole derivatives can be synthesized from aldehydes in a one-pot protocol under catalyst-free conditions using green solvents like water at moderate temperatures. thieme-connect.com

Organocatalysis, which uses small organic molecules as catalysts, has also been applied. L-proline, an inexpensive and environmentally benign amino acid, has been shown to catalyze the synthesis of 5-substituted 1H-tetrazoles from a wide range of nitriles, organic thiocyanates, and cyanamides. organic-chemistry.org This protocol is noted for its simple procedure, short reaction times, and high yields. organic-chemistry.org Additionally, metal-free coupling reactions of N-tosylhydrazones with tetrazoles have been studied, providing a regioselective route to 2-substituted-2H-tetrazoles. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of tetrazole derivatives aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.

The choice of solvent is a critical aspect of green synthesis. Traditional solvents for tetrazole synthesis, such as dimethylformamide (DMF), can be difficult to remove and may have negative environmental impacts. Consequently, research has focused on solvent-free reactions or the use of more environmentally friendly alternatives.

Solvent-free conditions have been successfully employed in the synthesis of various tetrazole derivatives. For instance, the Michael addition reaction for the synthesis of N- and S-alkylated derivatives of 1-phenyl tetrazole-5-thione has been conducted in the absence of a solvent, using a tetrabutylammonium (B224687) bromide (TBAB) organic salt medium. semanticscholar.org This approach not only simplifies the work-up procedure but also eliminates the environmental burden associated with solvent disposal.

Water is another attractive green solvent for chemical reactions. Although not always suitable for all organic transformations, its use is highly desirable. For the synthesis of 5-substituted 1H-tetrazoles, aqueous media have been explored, with some catalytic systems showing high efficiency. researchgate.net The use of a biphasic system, such as toluene/water, has also been optimized for the synthesis of tetrazole building blocks, leading to quantitative product formation and high isolated yields. researchgate.net

Table 1: Examples of Environmentally Benign Solvent Systems in Tetrazole Synthesis

| Solvent System | Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Solvent-free (TBAB) | 1-phenyl tetrazole-5-thione, acrylic esters | K2CO3 | Room Temp. / 70 | Good to Excellent | semanticscholar.org |

| o-Xylene | Phenylacetonitrile, Sodium Azide | Tributyltin Chloride | Reflux | 78 | mdpi.com |

| Water | Aromatic Nitriles, Sodium Azide | Nanocatalyst | Mild | High | researchgate.net |

This table is illustrative and based on the synthesis of related tetrazole compounds.

Several types of reusable catalysts have been investigated for the synthesis of 5-substituted tetrazoles. These include:

Mesoporous Silica: OSU-6, a type of hexagonal mesoporous silica, has been used as a metal-free, heterogeneous catalyst for the synthesis of 5-benzyl-1H-tetrazoles. This catalyst can be reused up to five times without a significant drop in its activity. mdpi.com

Zeolites: Cobalt-exchanged Y zeolite (CoY zeolite) has proven to be an efficient and reusable catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. acs.org

Nanoparticles: Copper on carbon (Cu/C) nanoparticles have been employed as a heterogeneous catalyst for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine, and sodium azide. The catalyst was successfully recovered and reused for at least five cycles without significant loss of activity. semanticscholar.org Magnetic nanoparticles, such as those based on iron oxide, also offer excellent reusability due to their easy separation using an external magnet. nih.gov

Table 2: Catalyst Reusability in the Synthesis of 5-Substituted Tetrazoles

| Catalyst | Substrate | Number of Cycles | Yield (%) per Cycle | Reference |

|---|---|---|---|---|

| OSU-6 | Phenylacetonitrile | 5 | Consistently high | mdpi.com |

| CoY Zeolite | Phenylacetonitrile | Not specified | High | acs.org |

| Cu/C Nanoparticles | Benzaldehyde | 5 | Maintained high activity | semanticscholar.org |

This table is illustrative and based on the synthesis of related tetrazole compounds.

Regioselectivity and Reaction Optimization in this compound Synthesis

The synthesis of 2,5-disubstituted tetrazoles like this compound requires careful control over the reaction conditions to ensure that the alkyl group is attached to the desired nitrogen atom of the tetrazole ring.

The alkylation of a 5-substituted-1H-tetrazole can result in two possible isomers: the 1,5-disubstituted and the 2,5-disubstituted product. The ratio of these isomers is influenced by a variety of factors:

Tautomeric Equilibrium: In solution, 5-substituted-1H-tetrazoles exist as a mixture of 1H and 2H tautomers. The relative stability and reactivity of these tautomers can influence the final product distribution. researchgate.netnih.gov

Nature of the Alkylating Agent: The structure of the alkylating agent, in this case, 2-chloro-6-fluorobenzyl halide, plays a crucial role. The steric hindrance and electronic properties of the electrophile can affect the site of attack on the tetrazole anion. rsc.org

Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the regioselectivity of the alkylation. For instance, a study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of K2CO3 yielded a mixture of the 1,5- and 2,5-disubstituted products. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), can help in predicting the nucleophilicity of the different nitrogen atoms in the tetrazole ring and thus the likely outcome of the reaction. researchgate.net

Catalysts: Certain catalysts can direct the alkylation to a specific nitrogen atom. For example, some methods have been developed for the preferential formation of 2,5-disubstituted tetrazoles. organic-chemistry.org

In the synthesis of 2,5-disubstituted benzofuran-tetrazole hybrids, regioselective formation of the 2,5-regioisomer was achieved. researchgate.net This suggests that with careful selection of reagents and conditions, the synthesis of this compound can be achieved with high regioselectivity.

Optimizing the reaction process is essential to maximize the yield and purity of this compound while minimizing costs and environmental impact. Key parameters for optimization include:

Reactant Stoichiometry: The molar ratio of the 5-(2-Chloro-6-fluorobenzyl)tetrazole precursor to the alkylating agent and the base needs to be carefully controlled to ensure complete conversion and minimize side reactions.

Catalyst Loading: In catalyzed reactions, the amount of catalyst used is a critical factor. The optimal loading should provide a high reaction rate without being excessive, which would increase costs and potentially lead to downstream contamination.

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can lead to faster reaction rates but may also promote the formation of byproducts. The optimal temperature and time profile should be determined to achieve the desired balance between reaction speed and product purity.

Solvent Selection: As discussed in the context of green chemistry, the solvent can influence not only the environmental footprint of the process but also the reaction rate, yield, and regioselectivity. jchr.org

Work-up and Purification: The final steps of isolating and purifying the product are crucial for obtaining a high-purity compound. This may involve extraction, crystallization, or chromatography. A well-optimized process will have a streamlined and efficient purification protocol.

Table 3: Illustrative Parameters for Optimization in Tetrazole Synthesis

| Parameter | Range/Conditions Studied | Optimal Condition for Analogous Reactions | Potential Impact on Target Synthesis |

|---|---|---|---|

| Catalyst | Various Lewis acids, heterogeneous catalysts | Cu/C, CoY Zeolite | Improved yield and reusability. |

| Solvent | DMF, Water, o-Xylene, Solvent-free | Water, Solvent-free | Greener process, improved yield. |

| Temperature | Room Temperature to 140°C | 90-120°C | Affects reaction rate and selectivity. |

| Base | K2CO3, NaOH | K2CO3 | Influences deprotonation and nucleophilicity. |

This table is illustrative and based on the synthesis of related tetrazole compounds.

The synthesis would likely start from 2-(2-chloro-6-fluorophenyl)acetonitrile, which would undergo a [3+2] cycloaddition with an azide source to form the 5-(2-chloro-6-fluorobenzyl)-1H-tetrazole. This intermediate would then be alkylated, and the conditions would need to be carefully optimized to favor the formation of the 2H-isomer.

Elucidation of Reaction Mechanisms in Tetrazole Formation

Detailed Mechanistic Pathways for Azide-Nitrile Cycloaddition

The formation of a tetrazole ring from an azide (B81097) and a nitrile is formally considered a [3+2] cycloaddition reaction. acs.orgnih.gov However, extensive research and computational studies have indicated that the mechanism is not always a straightforward, concerted process. acs.orgacs.org Several potential pathways have been proposed, and the prevailing mechanism can differ based on the nature of the azide species (e.g., hydrazoic acid, an azide salt, or an organoazide) and the reaction conditions. acs.orgresearchgate.net

Three primary mechanistic models are debated in the literature:

Concerted [3+2] Cycloaddition: This pathway involves a single transition state where the azide and nitrile moieties come together to form the tetrazole ring in one step. youtube.comsci-hub.box This mechanism is often proposed for reactions involving organic azides. acs.org

Stepwise Addition via a Vinyl Azide Intermediate: This mechanism involves the initial nucleophilic attack of the azide anion on the nitrile carbon, forming a linear imidoyl azide or a vinyl azide anion intermediate. This intermediate then undergoes cyclization to form the tetrazole ring. acs.orgresearchgate.net

Proton-Catalyzed Stepwise Addition: When a proton source (such as ammonium (B1175870) chloride or a Brønsted acid) is present, the reaction is believed to proceed via activation of the nitrile. researchgate.netyoutube.com The protonation of the nitrile nitrogen enhances its electrophilicity, facilitating the attack by the azide nucleophile. This leads to an imidoyl azide intermediate which subsequently cyclizes. acs.orgnih.gov

Density functional theory (DFT) calculations suggest that for reactions involving azide salts, like those typically used for synthesizing 5-substituted 1H-tetrazoles, the stepwise pathway involving nitrile activation is often more favorable than a direct concerted cycloaddition. acs.orgnih.gov

Role of Nitrile Activation and Intermediate Species in Tetrazole Formation

The activation of the nitrile group is a critical factor for enhancing the rate of tetrazole formation, particularly for less reactive nitriles. sci-hub.boxorganic-chemistry.org In the synthesis of 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole from 2-(2-chloro-6-fluorobenzyl)acetonitrile, the carbon atom of the nitrile group is the electrophilic center that is attacked by the nucleophilic azide. This activation can be achieved through several means:

Brønsted or Protic Acid Catalysis: Acids can protonate the nitrogen atom of the nitrile, significantly increasing the electrophilicity of the nitrile carbon. youtube.comorganic-chemistry.org This "activated nitrile" is then more susceptible to nucleophilic attack by the azide anion. acs.org

Lewis Acid Catalysis: Lewis acids, such as zinc, aluminum, or tin salts, coordinate to the nitrile nitrogen. organic-chemistry.orgnih.gov This coordination polarizes the C≡N bond, making the carbon atom more electron-deficient and thereby activating it for the cycloaddition. organic-chemistry.org This method is widely employed and forms the basis of many efficient synthetic protocols for 5-substituted tetrazoles. nih.gov

Once the nitrile is activated, the azide attacks to form a key intermediate species. Computational studies have identified this intermediate as an imidoyl azide . acs.orgnih.gov This linear species is more stable than a concerted transition state in many cases. The formation of this imidoyl azide is often the rate-limiting step, and it rapidly cyclizes through an intramolecular nucleophilic attack to yield the stable, aromatic tetrazolate anion. acs.org Subsequent protonation during acidic workup gives the final 5-substituted 1H-tetrazole product. youtube.com

| Catalyst Type | Mechanism of Nitrile Activation | Result |

| Brønsted Acid (e.g., NH₄Cl) | Protonation of the nitrile nitrogen atom. | Increases electrophilicity of the nitrile carbon. acs.orgyoutube.com |

| Lewis Acid (e.g., ZnCl₂, AlCl₃) | Coordination to the lone pair of the nitrile nitrogen. | Polarizes the C≡N bond, activating the carbon for attack. organic-chemistry.org |

| No Catalyst (Thermal) | Requires high temperatures. | Reaction proceeds slowly, often via an unactivated pathway. acs.org |

Influence of Substituent Effects on Reaction Kinetics and Mechanisms

The electronic nature of the substituent on the nitrile has a profound impact on the kinetics of the azide-nitrile cycloaddition. nih.govnih.gov For the formation of this compound, the substituent is the 2-chloro-6-fluorobenzyl group attached to the acetonitrile (B52724) core.

Electron-Withdrawing Groups (EWGs): The presence of EWGs on the nitrile substrate generally accelerates the reaction. nih.govscielo.org.za These groups increase the electrophilicity of the nitrile carbon, making it more susceptible to attack by the azide nucleophile. nih.gov The chloro and fluoro substituents on the benzyl (B1604629) ring of this compound are both electron-withdrawing through their inductive effects. This electronic property facilitates the cycloaddition, likely resulting in higher yields and potentially milder reaction conditions compared to nitriles bearing electron-donating groups. scielo.org.za

Computational studies have established a strong correlation between the electron-withdrawing potential of the substituent and the activation barrier for the reaction. nih.gov As the electron-withdrawing character increases, the stability of the intermediate species is enhanced, and the activation energy for its formation is lowered. acs.org

| Substituent on Nitrile (R-CN) | Electronic Effect | Impact on Reaction Rate | Activation Barrier |

| Strongly Electron-Withdrawing (e.g., -NO₂) | Increases nitrile electrophilicity significantly. | Fast | Lower nih.govscielo.org.za |

| Moderately Electron-Withdrawing (e.g., -Cl, -F) | Increases nitrile electrophilicity. | Moderate to Fast | Lowered acs.orgnih.gov |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Decreases nitrile electrophilicity. | Slow | Higher scielo.org.za |

The steric properties of the substituents can also play a role, although it is often secondary to the electronic effects. rsc.org In the case of the 2-chloro-6-fluorobenzyl group, the steric hindrance around the nitrile is relatively distant from the reaction center and is not expected to significantly impede the approach of the small azide anion. Therefore, the electronic influence of the halogen atoms is the dominant factor governing the reaction kinetics for the formation of this specific tetrazole.

Advanced Spectroscopic Characterization of 5 2 Chloro 6 Fluorobenzyl 2h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 5-(2-chloro-6-fluorobenzyl)-2H-tetrazole, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would provide a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal adjacent protons, and the integration of signals indicates the relative number of protons. For this compound, the following proton signals are anticipated:

Aromatic Protons: The trisubstituted benzene (B151609) ring is expected to show a complex multiplet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The exact chemical shifts and coupling constants would be influenced by the presence of the electron-withdrawing chlorine and fluorine atoms.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge connecting the benzyl (B1604629) and tetrazole rings would likely appear as a singlet, as there are no adjacent protons to cause splitting. This signal is expected in the range of δ 4.0 to 4.5 ppm.

Tetrazole N-H Proton: The proton attached to a nitrogen atom in the tetrazole ring is expected to appear as a broad singlet at a downfield chemical shift, potentially above δ 10.0 ppm, due to its acidic nature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| Methylene-H (-CH₂-) | 4.0 - 4.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The expected signals for this compound are:

Aromatic Carbons: The six carbons of the benzene ring would appear in the aromatic region (δ 110-160 ppm). The carbons directly attached to the chlorine and fluorine atoms would have their chemical shifts significantly influenced by the electronegativity of these halogens.

Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected to resonate in the range of δ 30-40 ppm.

Tetrazole Carbon: The single carbon atom within the tetrazole ring is anticipated to have a chemical shift in the range of δ 150-160 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 110 - 160 |

| Methylene Carbon (-CH₂-) | 30 - 40 |

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of protons with the carbon atoms to which they are directly attached. This would definitively link the methylene proton signal to the methylene carbon signal and the aromatic proton signals to their corresponding aromatic carbon signals.

Correlation Spectroscopy (COSY): A COSY spectrum would reveal the coupling relationships between adjacent protons. In this molecule, it would primarily show correlations among the protons on the aromatic ring, helping to decipher their substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The expected characteristic IR absorption bands for this compound would include:

N-H Stretch: A broad absorption band in the region of 3000-3400 cm⁻¹ would be indicative of the N-H bond in the tetrazole ring.

C-H Aromatic Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹ would correspond to the C-H stretching of the methylene group.

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region would be due to the carbon-carbon double bond stretching within the benzene ring.

N=N and C=N Stretches: The tetrazole ring would exhibit characteristic stretching vibrations for C=N and N=N bonds, typically in the 1400-1600 cm⁻¹ region.

C-Cl and C-F Stretches: The carbon-halogen bonds would show absorption bands in the fingerprint region, with the C-Cl stretch typically around 600-800 cm⁻¹ and the C-F stretch in the 1000-1400 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H (stretch, broad) | 3000 - 3400 |

| C-H (aromatic stretch) | > 3000 |

| C-H (aliphatic stretch) | < 3000 |

| C=C (aromatic stretch) | 1450 - 1600 |

| C=N, N=N (tetrazole ring) | 1400 - 1600 |

| C-F (stretch) | 1000 - 1400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 212.62). Due to the presence of chlorine, an isotopic peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak would also be observed.

Common fragmentation pathways would likely involve the cleavage of the benzylic C-C bond, leading to the formation of a stable 2-chloro-6-fluorobenzyl cation. Another possible fragmentation would be the loss of a nitrogen molecule (N₂) from the tetrazole ring.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

|---|---|

| [M]⁺ (Molecular Ion) | ~212.6 |

| [M+2]⁺ (Isotope Peak) | ~214.6 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations of 5 2 Chloro 6 Fluorobenzyl 2h Tetrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting molecular properties. iosrjournals.org DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and analyze the electronic landscape of molecules like 5-(2-chloro-6-fluorobenzyl)-2H-tetrazole. Such calculations are foundational for understanding the molecule's reactivity and kinetic stability. bohrium.com

Molecular Electrostatic Potential (MEP) analysis is a method used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. The MEP map illustrates regions of electron richness and electron deficiency.

For a molecule like this compound, the MEP map is expected to show distinct regions of varying electrostatic potential:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. In tetrazole derivatives, the highest negative potential is typically localized on the nitrogen atoms of the tetrazole ring due to their high electronegativity and lone pairs of electrons. The fluorine atom on the benzyl (B1604629) ring would also contribute to a region of negative potential.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom attached to the tetrazole ring (in the NH tautomer) and the hydrogens on the benzyl group are expected to be the most electropositive regions.

Neutral Regions (Green): These areas represent zones of near-zero potential.

This charge distribution is critical for predicting non-covalent interactions, such as hydrogen bonding, which are vital for supramolecular assembly and receptor-ligand binding. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and polarizable.

For this compound, the HOMO is likely distributed over the electron-rich tetrazole and phenyl rings. The LUMO is expected to be located over the same systems, representing the regions most likely to accept electrons. The electron-withdrawing chloro and fluoro substituents on the benzyl ring would influence the energies of these orbitals. DFT calculations would provide precise energy values and visualizations of these orbitals, allowing for the prediction of the molecule's electronic behavior and reactivity.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Influenced by the π-systems of the tetrazole and substituted benzyl rings. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Lowered by the presence of electronegative Cl and F atoms, enhancing electrophilicity. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap would suggest higher reactivity compared to unsubstituted benzyl tetrazole. |

The tetrazole ring is considered an aromatic system, containing 6 π-electrons that are delocalized across the five-membered ring. uc.pt This aromaticity contributes significantly to the thermal and chemical stability of the molecule. bohrium.com Computational methods can quantify the degree of aromaticity using various indices.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. A negative NICS value in the center of a ring indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Tetrazole rings consistently show strong negative NICS values, confirming their aromatic character. iosrjournals.org

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity. Studies on substituted tetrazoles show high HOMA values, supporting their aromatic nature. iosrjournals.org

Bird Index (I5): Another geometric index, the Bird index, also confirms the aromatic character of the tetrazole ring system. iosrjournals.org

For this compound, these indices would be expected to confirm the high aromaticity of the tetrazole ring. The substituents on the benzyl group are unlikely to disrupt the inherent aromaticity of the tetrazole moiety itself, though they may cause minor fluctuations in the electron delocalization. iosrjournals.org

Tautomerism Studies and Energetic Landscape of Substituted Tetrazoles

5-Substituted tetrazoles can exist in two main tautomeric forms: the 1H- and 2H-tautomers. mdpi.com The position of the proton on the nitrogen atoms significantly affects the molecule's properties, including its dipole moment, acidity, and binding capabilities in biological systems.

Computational studies on a wide range of 5-substituted tetrazoles have consistently shown that the 2H-tautomer is energetically more stable than the 1H-tautomer in the gas phase . mdpi.comnih.gov DFT calculations can precisely determine the relative energies of these tautomers and the energy barrier for the proton transfer between them. The stability difference is often a few kcal/mol. While the 2H-form is favored in isolation, solvent effects and crystal packing forces can shift this equilibrium, and in solution, the 1H-form is often found to be predominant. nih.gov For 5-(2-chloro-6-fluorobenzyl)-tetrazole, it is highly probable that the 2H-tautomer represents the global minimum on the potential energy surface in the gas phase.

| Tautomer | General Finding (Gas Phase) | Implication |

|---|---|---|

| 1H-Tetrazole | Higher in energy | May be favored in solution or solid state due to intermolecular interactions. |

| 2H-Tetrazole | Lower in energy (more stable) | Represents the thermodynamically preferred form in isolation. |

Theoretical Predictions of Stability and Conformational Analysis

The flexibility of the benzyl group in this compound allows for multiple conformations due to rotation around the C-C single bond connecting the methylene (B1212753) bridge to the tetrazole ring. Conformational analysis aims to identify the most stable arrangement (conformer) of the molecule and the energy barriers between different conformations.

The stability of different conformers is governed by a delicate balance of steric and electronic effects. For this molecule, the key rotational dihedral angle is C(phenyl)-C(benzyl)-CH2-C(tetrazole). Theoretical calculations, such as a potential energy surface (PES) scan, can map the energy of the molecule as this bond is rotated. This analysis would reveal the low-energy conformers and the transition states connecting them. The orientation of the bulky and electronegative chloro and fluoro substituents on the benzyl ring relative to the tetrazole ring will be the primary determinant of conformational preference, likely favoring staggered conformations that minimize steric hindrance.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules of this compound pack in the solid state is dictated by a network of intermolecular interactions. Computational methods can predict these interactions and the resulting supramolecular structures. The functional groups present in the molecule allow for a variety of non-covalent interactions:

Hydrogen Bonding: The N-H group of the tetrazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors, leading to the formation of strong hydrogen-bonded chains or dimers.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions on adjacent molecules, such as the nitrogen atoms of the tetrazole ring.

Other Weak Interactions: C-H···N, C-H···F, and other weak hydrogen bonds also play a role in the crystal packing.

Theoretical studies on structurally similar compounds have demonstrated that these weak interactions cooperatively generate complex and stable supramolecular assemblies. By analyzing the MEP and using methods like Quantum Theory of Atoms in Molecules (QTAIM), the nature and strength of these interactions can be characterized, providing a deep understanding of the forces that govern the compound's solid-state architecture.

Exploration of Advanced Applications and Research Directions

Role of Tetrazole Derivatives in Materials Science

Tetrazole derivatives are increasingly recognized for their valuable properties in the development of advanced materials. nih.govnih.gov Their high nitrogen content contributes to thermal stability and high energy of formation, making them useful in specialized fields. nih.govresearchgate.net The ability of the tetrazole ring to act as a bioisostere for carboxylic acids and amides has been widely exploited in medicinal chemistry, but its physical and chemical properties are also being harnessed for materials with tailored functions, including catalysis, information recording systems, and propellants. researchgate.netbeilstein-journals.orgnih.gov

Polymeric Materials and Electrolytes

The incorporation of tetrazole moieties into polymer structures has led to the development of innovative materials, particularly solid polymer electrolytes. researchgate.net These materials are crucial for devices like fuel cells and batteries. Tetrazole-functionalized polymers are explored as ion-solvating membranes, for instance in alkaline water electrolysis. rsc.orgchemrxiv.orgmagritek.com The tetrazole pendants, due to their weak acidity, can become nearly completely ionized in alkaline environments, which promotes electrolyte uptake and enhances ion conductivity. chemrxiv.orgmagritek.com

Vinyl-based copolymers functionalized with tetrazole groups have demonstrated remarkable stability, showing no signs of degradation after nearly 4000 hours in 25 wt.% potassium hydroxide (B78521) at 80 °C. magritek.com The ion conductivity of these membranes can be tuned by adjusting the tetrazole content and the concentration of the surrounding electrolyte, reaching values up to 90 mS cm⁻¹ in 15 wt% KOH at 80°C. magritek.com

In the context of high-temperature polymer electrolyte fuel cells (HT-PEMFCs), tetrazole-substituted polymers have been investigated as alternatives to polybenzimidazole (PBI). researchgate.netrsc.org While tetrazole has lower basicity than imidazole, its properties can be modified. For example, introducing a 2,6-dioxy-phenyl-group at the 5-position of the tetrazole ring can increase its basicity and create a resonance-stabilized structure favorable for proton hopping. researchgate.netrsc.orguj.edu.pl A polymer with this structure, when doped with phosphoric acid, achieved a proton conductivity of 25 mS cm⁻¹ at 160 °C and a peak power density of 287 mW cm⁻² in a fuel cell test. researchgate.netrsc.org

Table 1: Performance of Tetrazole-Based Polymer Electrolytes

| Polymer System | Application | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| Tetrazole-functionalized vinyl copolymer | Alkaline Water Electrolysis | Ion Conductivity (in 15 wt% KOH at 80°C) | up to 90 mS cm⁻¹ | magritek.com |

| Tetrazole-modified poly(arylene ether) | High-Temperature PEMFC | Proton Conductivity (at 160°C) | 25 mS cm⁻¹ | researchgate.netrsc.org |

| Tetrazole-modified poly(arylene ether) | High-Temperature PEMFC | Peak Power Density (at 160°C) | 287 mW cm⁻² | researchgate.netrsc.org |

Optoelectronic Applications

The application of tetrazole derivatives extends to optoelectronics, where their unique electronic structure can be utilized. mdpi.com While research in this area is still emerging compared to other applications, tetrazoles are being explored for their role in fluorescent materials and imaging technologies. mdpi.commdpi.com For instance, the photoinduced nitrile imine-mediated tetrazole-ene cycloaddition (NITEC) reaction allows for the creation of pyrazoline-containing polymers. mdpi.com The reaction between a tetrazole moiety and an alkene under UV light results in a fluorescent polymer, a process that can be monitored by changes in fluorescence to analyze reaction kinetics. mdpi.com The high nitrogen content and aromaticity of the tetrazole ring can influence the electronic energy levels of conjugated systems, a key aspect in designing materials for organic photovoltaic devices. researchgate.net

Gas Capture and Storage Materials

The ability of tetrazole derivatives to coordinate with metal ions has made them excellent candidates for building blocks in metal-organic frameworks (MOFs). lifechemicals.com These porous materials have shown significant promise for gas capture and storage, particularly for carbon dioxide (CO₂) and hydrogen (H₂). acs.orgresearchgate.net The nitrogen-rich nature of the tetrazole ring creates channels within the MOF structure that are decorated with N-donor atoms, which can enhance the selective adsorption of gases like CO₂. acs.orgrsc.org

Several tetrazole-based MOFs have been synthesized and studied for their gas adsorption properties:

A flexible metal-organic framework (FMOF) demonstrated a high CO₂ uptake of 98 cm³ g⁻¹ (19.3 wt%) at ambient temperature and pressure. This material showed a remarkable calculated selectivity for CO₂ over methane (B114726) (28.6:1) and nitrogen (210.4:1), making it suitable for purifying natural gas and industrial flue gas. nih.gov

Another MOF built with Cu(II) and 2-(1H-tetrazol-5-yl)pyrimidine showed high selectivity for adsorbing CO₂ due to the high density of free nucleophilic tetrazole nitrogen atoms on its pore surfaces. rsc.org

A three-dimensional porous MOF created from Cu(II) and 5-(1H-Tetrazol-1-yl)isophthalic acid exhibited excellent O₂ uptake at 77 K and a remarkably high quantity of CO₂ adsorption at room temperature and atmospheric pressure. nih.gov

A two-dimensional copper-tetrazole based MOF showed a H₂ uptake of 0.69 wt% at 77 K and a CO₂ uptake of 1.65 mmol/g at 298 K. researchgate.net

Table 2: Gas Adsorption Capacities of Tetrazole-Based MOFs

| MOF Composition | Gas Adsorbed | Adsorption Capacity | Conditions | Reference |

|---|---|---|---|---|

| Flexible MOF (unspecified metal) | CO₂ | 98 cm³ g⁻¹ (19.3 wt%) | Ambient temp. & pressure | nih.gov |

| Cu(II) + 5-(1H-Tetrazol-1-yl)isophthalic acid | CO₂ | "remarkably high" | 298 K, 1 atm | nih.gov |

| Cu(II) + 4-(1H-tetrazole-5-yl)benzoic acid | H₂ | 0.69 wt% | 77 K, 1 atm | researchgate.net |

| Cu(II) + 4-(1H-tetrazole-5-yl)benzoic acid | CO₂ | 1.65 mmol/g | 298 K, 1 atm | researchgate.net |

Supramolecular Chemistry Involving Tetrazole Scaffolds

The tetrazole ring is a powerful tool in supramolecular chemistry due to its distinct electronic and structural features. It can participate in a variety of non-covalent interactions, most notably coordination bonds and hydrogen bonds, allowing for the rational design of complex, self-assembled architectures. unimi.it

Ligand Design for Coordination Complexes

Tetrazoles are highly versatile ligands in coordination chemistry. unimi.it The deprotonated tetrazolate anion has four potential nitrogen donor atoms, enabling it to bridge multiple metal centers and form diverse and stable coordination polymers and frameworks. unimi.itacs.org The specific coordination mode can be influenced by factors such as the metal ion, solvent, and the position of substituents on the tetrazole ring. acs.orgarkat-usa.org

Coordination Modes: Tetrazoles can coordinate to metal atoms through any of their four nitrogen atoms (N1, N2, N3, N4), leading to the formation of polymeric structures. arkat-usa.org For example, macrocyclic 2,5-disubstituted bistetrazoles react with copper(II) salts to form one-dimensional coordination polymers. acs.org In one such complex, the copper atoms are linked by double chlorine bridges and further connected by the tetrazole ligands, coordinating through the nitrogen atoms of the ring. acs.org

Lanthanoid Complexes: While lanthanoid cations typically prefer oxygen-donor ligands, there is growing interest in their complexes with tetrazoles. The conjugated nature of the heterocycle can influence the photophysical properties of these complexes. core.ac.uk

Structural Tuning: The final structure of a coordination compound can be tuned by varying counterions or adding co-ligands. For example, studies on a fluorescent ligand combining a tetrazole unit with a BODIPY fluorophore showed that different anions (BF₄⁻, PF₆⁻, NO₃⁻) led to the formation of mononuclear complexes, dinuclear complexes, or coordination polymers with varying silver-silver (Ag-Ag) distances. nih.gov

Self-Assembly Principles and Hydrogen Bonding Networks

The tetrazole ring is an excellent participant in hydrogen bonding, a key interaction driving molecular self-assembly. nih.gov The 1H-tetrazole moiety can act as a hydrogen bond donor (via the N-H group) and an acceptor (via the other nitrogen atoms). researchgate.netresearcher.life This capability is fundamental to its role as a bioisostere of the carboxylic acid group, as it can form similar hydrogen bonding patterns. nih.govresearchgate.net

The tetrazole ring can engage in up to four hydrogen bonds with its four nitrogen lone pairs. nih.gov This allows for the formation of extended hydrogen bonding networks, which are crucial in crystal engineering and the design of supramolecular organic frameworks. nih.govsemanticscholar.org X-ray crystal structures have revealed intricate networks where tetrazole moieties are linked through N-H···N interactions, often supported by other weak interactions like C-H···π and π···π stacking. nih.govsemanticscholar.org For example, in the crystal structure of a β-lactamase inhibitor complex, a central tetrazole ring is embedded between amino acid residues and a water molecule, forming an extensive hydrogen bonding network with bond distances between 2.7 and 2.8 Å. nih.gov The ability to form these robust and directional interactions makes the tetrazole scaffold a valuable component for designing predictable, self-assembled supramolecular structures.

Q & A

Q. What are the established synthetic routes for 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole, and how do reaction conditions influence yield and purity?

The compound can be synthesized via cycloaddition reactions or heterocyclic coupling. A common method involves the cycloaddition of HN₃ with fluorinated nitrile precursors under controlled temperatures (70–80°C), as seen in tetrazole derivatives . Alternatively, PEG-400-mediated reactions with catalysts like Bleaching Earth Clay (pH 12.5) in heterogenous conditions optimize yields (up to 85%) while minimizing side products . Reaction monitoring via TLC (ethyl acetate:methanol:water = 10:1:1) ensures purity, with recrystallization in aqueous acetic acid as a critical purification step .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this tetrazole derivative?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C-F stretch at 1,200–1,100 cm⁻¹, tetrazole ring vibrations at 1,450–1,400 cm⁻¹) .

- ¹H/¹⁹F NMR : Resolves substituent environments (e.g., aromatic protons at δ 7.2–7.8 ppm; fluorinated carbons at δ -110 to -120 ppm) .

- X-ray crystallography : Determines molecular packing and bond angles (e.g., orthorhombic/monoclinic systems with R₁ values < 0.04 for high precision) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its energetic material properties, strict precautions are required:

Q. How can solubility and purification challenges be addressed during synthesis?

Recrystallization in methanol or aqueous acetic acid improves purity, while PEG-400 enhances solubility in polar reactions . For hydrophobic intermediates, dichloromethane or ethanol/ice mixtures facilitate phase separation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of tetrazole formation in cycloaddition reactions?

The Huisgen 1,3-dipolar cycloaddition between HN₃ and nitriles proceeds via a concerted mechanism, favoring 5-substituted tetrazoles due to electron-withdrawing groups (e.g., -CF₃) stabilizing the transition state. Computational studies suggest that steric effects from the 2-chloro-6-fluorobenzyl group direct substitution to the 5-position .

Q. Can computational modeling predict the compound’s reactivity or stability under varying conditions?

Molecular dynamics simulations (e.g., COMSOL Multiphysics) model thermal decomposition pathways, identifying critical thresholds (e.g., exothermic peaks at 200–250°C via DSC). DFT calculations optimize reaction parameters, such as solvent polarity and catalyst loading, to reduce energy barriers .

Q. How do structural modifications (e.g., halogen substitution) impact biological or energetic properties?

Comparative studies of analogs (e.g., 5-(4-fluorophenyl)-2H-tetrazole) reveal that chloro/fluoro groups enhance thermal stability (TGA ΔT₅% = 220°C vs. 180°C for non-halogenated analogs) and modulate bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological cross-validation is essential:

Q. How can green chemistry principles be integrated into the synthesis of this compound?

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.